

A Comparative Guide to the Biological Activities of Morpholine-Containing Compounds

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Compound of Interest

Compound Name: 4-(4-Bromo-2-chlorobenzyl)morpholine

CAS No.: 494773-04-5

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Introduction: The Privileged Scaffold of Morpholine in Medicinal Chemistry

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, holds a privileged position in the realm of medicinal chemistry.^{[1][2]} Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, make it a highly attractive scaffold for the design of novel therapeutic agents.^{[1][2]} The versatility of the morpholine moiety is evident in its presence in a wide array of approved drugs with diverse pharmacological activities, ranging from anticancer and antimicrobial to antiviral agents.^{[1][3]} This guide provides an in-depth, comparative analysis of the biological activities of structurally similar morpholine compounds, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to evaluate their efficacy. By presenting quantitative data, detailed protocols, and visual representations of key biological pathways, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of next-generation therapeutics.

I. Anticancer Activity: Targeting the PI3K/Akt/mTOR Signaling Pathway

The dysregulation of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4] A significant number of morpholine-containing compounds have been developed as potent inhibitors of this critical cell survival and proliferation pathway. The morpholine moiety often plays a crucial role in the binding of these inhibitors to the ATP-binding pocket of PI3K, thereby blocking its kinase activity.

Comparative Analysis of Morpholine-Substituted Kinase Inhibitors

To illustrate the structure-activity relationships of morpholine-containing anticancer agents, we will compare two classes of compounds: morpholine-substituted quinazolines and morpholine-substituted tetrahydroquinolines.

Table 1: Comparative Anticancer Activity of Morpholine-Substituted Quinazoline Derivatives

Compound ID	R Group	A549 IC50 (μM)	MCF-7 IC50 (μM)	SHSY-5Y IC50 (μM)
AK-3	4-chlorophenyl	10.38 \pm 0.27	6.44 \pm 0.29	9.54 \pm 0.15
AK-10	3,4,5-trimethoxyphenyl	8.55 \pm 0.67	3.15 \pm 0.23	3.36 \pm 0.29

Data sourced from a study on morpholine substituted quinazoline derivatives as anticancer agents.[5]

Table 2: Comparative Anticancer Activity of Morpholine-Substituted Tetrahydroquinoline Derivatives

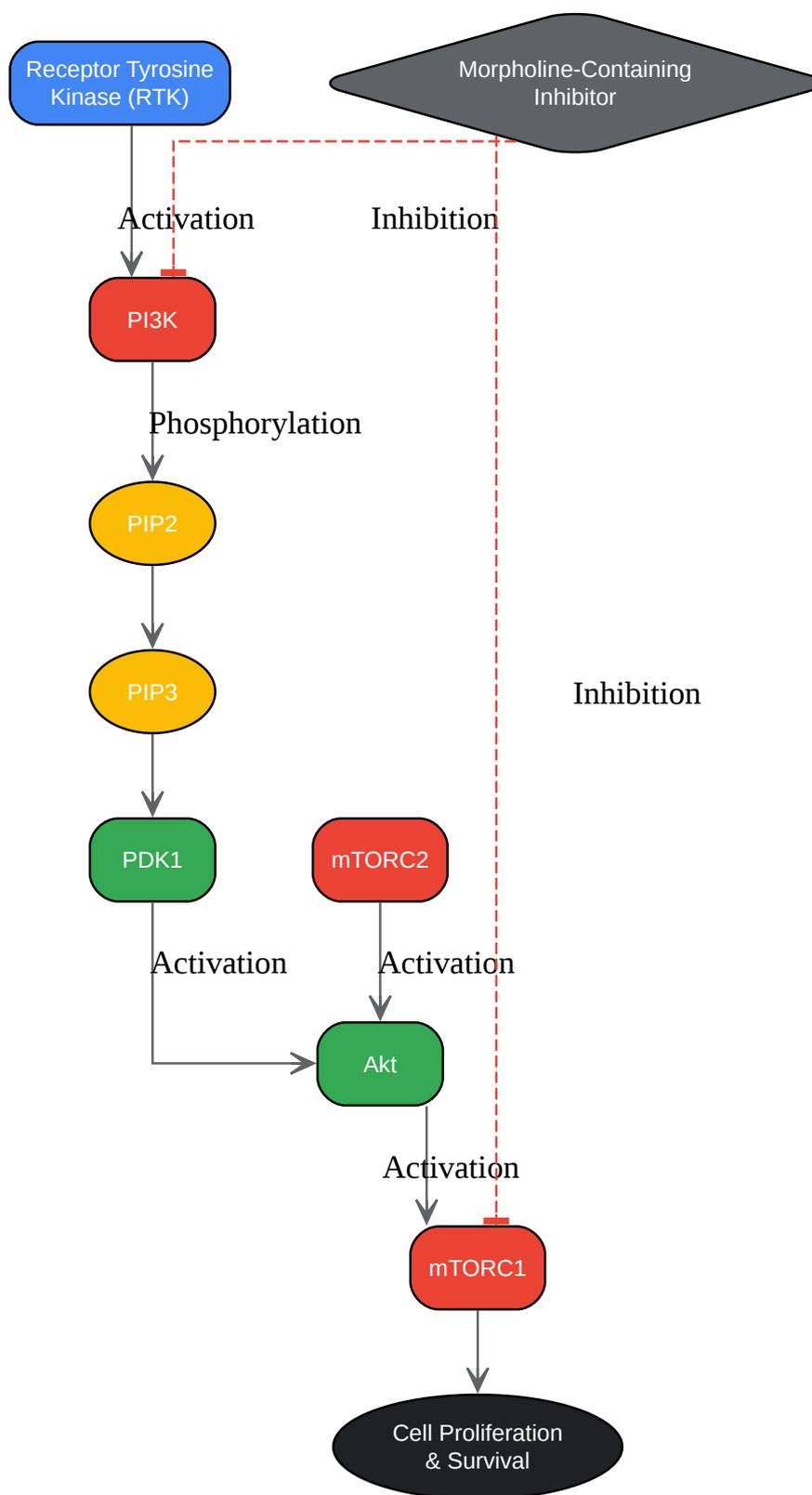
Compound ID	R Group	A549 IC50 (μM)	MCF-7 IC50 (μM)	MDA-MB-231 IC50 (μM)
10d	4-fluorophenyl	0.062 ± 0.01	0.58 ± 0.11	1.003 ± 0.008
10e	3,5-bis(trifluoromethyl)phenyl	0.033 ± 0.003	-	-
10h	4-(trifluoromethyl)phenyl	-	0.087 ± 0.007	-

Data sourced from a study on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors.

The data presented in Tables 1 and 2 clearly demonstrate that subtle changes in the substituents on the core scaffold can have a profound impact on the anticancer activity of these morpholine derivatives. For instance, in the quinazoline series, the presence of a 3,4,5-trimethoxyphenyl group in compound AK-10 leads to significantly higher potency against all three cancer cell lines compared to the 4-chlorophenyl substituent in AK-3.^[5] Similarly, in the tetrahydroquinoline series, the introduction of two trifluoromethyl groups in compound 10e results in exceptionally potent activity against the A549 lung cancer cell line. These examples underscore the importance of systematic SAR studies in optimizing the efficacy of morpholine-based anticancer agents.

Signaling Pathway and Experimental Workflow

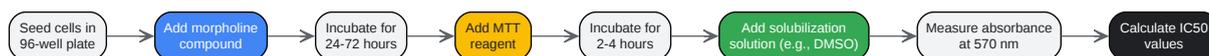
The PI3K/Akt/mTOR pathway is a complex signaling cascade that regulates cell growth, proliferation, and survival. The diagram below illustrates the key components of this pathway and the points of inhibition by morpholine-containing drugs.



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Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

The evaluation of the cytotoxic effects of these compounds is typically performed using a colorimetric method such as the MTT assay. The workflow for this assay is depicted below.



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Caption: A typical workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay for Cytotoxicity

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- **Compound Treatment:** Prepare serial dilutions of the morpholine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
- **Incubation:** Incubate the plate for 24, 48, or 72 hours.
- **MTT Addition:** After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- **Formazan Formation:** Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of each well at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The morpholine scaffold is also a key component in a variety of antimicrobial agents. Its presence can enhance the potency and spectrum of activity against both bacterial and fungal pathogens.

Comparative Analysis of Morpholine-Containing Antimicrobial Agents

Here, we compare the antimicrobial activity of two distinct series of morpholine derivatives: morpholine-derived benzenesulphonamides and morpholine-containing thiourea derivatives.

Table 3: Comparative Antibacterial Activity of Morpholine-Derived Benzenesulphonamides

Compound ID	R Group	Bacillus subtilis Zone of Inhibition (mm)	Salmonella typhi Zone of Inhibition (mm)	Escherichia coli Zone of Inhibition (mm)
Compound A	H	Moderate	None	None
Compound B	CH ₃	Moderate	Moderate	None

Data adapted from a study on the synthesis and in vitro antibacterial activity of morpholine derived benzenesulphonamides.[\[5\]](#)

Table 4: Comparative Antifungal Activity of Morpholine-Containing Thiourea Derivatives

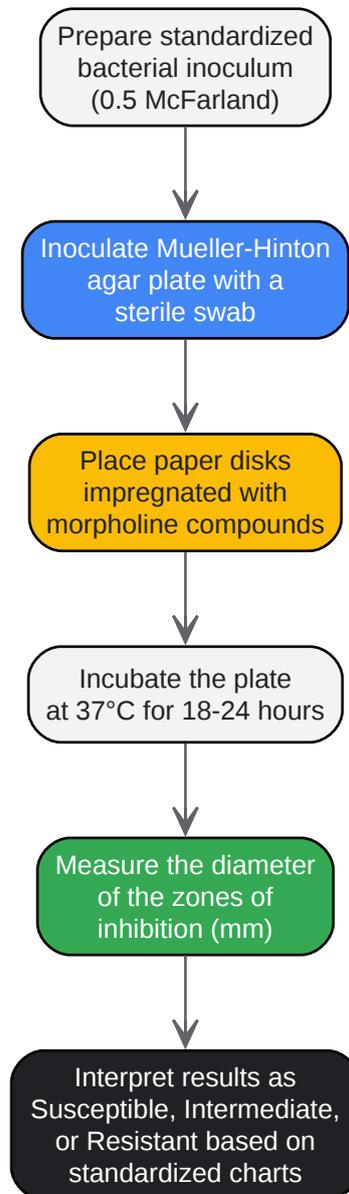
Compound ID	Derivative	Candida albicans MIC ($\mu\text{g/mL}$)	Aspergillus flavus MIC ($\mu\text{g/mL}$)
Compound 1	N-(morpholine-4-carbonothioyl)cyclohexanecarboxamide	125	-
Compound 2	1-(1,1-dibutyl)-3-phenylthiourea	-	>500

Data sourced from a comparative analysis of the bioactivity of morpholine-containing thiourea derivatives.[3]

The results in Table 3 indicate that the addition of a methyl group to the benzenesulphonamide scaffold (Compound B) extends its antibacterial activity to include *Salmonella typhi*, whereas the unsubstituted analog (Compound A) is only active against *Bacillus subtilis*.^[5] In the antifungal comparison (Table 4), the morpholine-containing thiourea derivative (Compound 1) exhibits significant activity against *Candida albicans*, while a non-morpholine thiourea analog (Compound 2) is inactive against *Aspergillus flavus* at the highest concentration tested.^[3] These findings highlight the potential of the morpholine moiety to enhance the antimicrobial properties of a lead compound.

Experimental Workflow for Antimicrobial Susceptibility Testing

The Kirby-Bauer disk diffusion method is a widely used and standardized technique for determining the susceptibility of bacteria to antimicrobial agents.



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Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

- **Inoculum Preparation:** Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5×10^8 CFU/mL.

- **Plate Inoculation:** Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate in three directions to ensure a uniform lawn of bacterial growth.
- **Disk Application:** Aseptically apply paper disks impregnated with a known concentration of the morpholine compounds onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar.
- **Incubation:** Invert the plates and incubate them at 37°C for 18-24 hours.
- **Zone Measurement:** After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.
- **Interpretation:** Compare the measured zone diameters to standardized interpretive charts (e.g., from CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.

III. Antiviral Activity: A Frontier in Morpholine Research

The exploration of morpholine derivatives as antiviral agents is a rapidly evolving field of research. These compounds have shown promise against a range of viruses, including Human Immunodeficiency Virus (HIV) and influenza virus.

Comparative Analysis of Morpholine-Containing HIV-1 Protease Inhibitors

HIV-1 protease is an essential enzyme for viral replication, making it a key target for antiretroviral therapy. Here, we compare a series of novel HIV-1 protease inhibitors containing morpholine derivatives as the P2 ligands.

Table 5: Comparative Antiviral Activity of Morpholine-Containing HIV-1 Protease Inhibitors

Compound ID	Linker	Enzyme Ki (nM)	Antiviral IC50 (nM)
23a	Carbamate	0.092	0.41
27a	Carbamido	0.21	0.95
Darunavir (DRV)	-	~0.37	~1.8

Data sourced from a study on novel HIV-1 protease inhibitors with morpholine as the P2 ligand. [5]

The data in Table 5 demonstrates that the newly designed morpholine-containing inhibitors, 23a and 27a, exhibit significantly improved enzymatic inhibition (Ki) and antiviral activity (IC50) compared to the established drug, Darunavir.[5] The nature of the linker between the morpholine moiety and the core scaffold influences the potency, with the carbamate linker in 23a resulting in the most potent inhibitor in this series.[5] These findings highlight the potential of morpholine-based scaffolds in the development of next-generation anti-HIV therapeutics.

Conclusion: The Enduring Potential of the Morpholine Scaffold

This comparative guide has highlighted the remarkable versatility and therapeutic potential of the morpholine scaffold across a spectrum of biological activities. From potent and selective inhibition of cancer-related signaling pathways to broad-spectrum antimicrobial and promising antiviral activities, morpholine-containing compounds continue to be a rich source of drug discovery leads. The structure-activity relationships discussed herein underscore the critical role of systematic chemical modifications in optimizing the biological profiles of these molecules. The detailed experimental protocols and visual representations of key biological processes are intended to empower researchers in their efforts to design, synthesize, and evaluate the next generation of morpholine-based therapeutics. As our understanding of disease mechanisms deepens, the privileged morpholine scaffold is poised to remain a cornerstone of medicinal chemistry for years to come.

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